Methyl 3,5-Bis(propargyloxy)benzoate Methyl 3,5-Bis(propargyloxy)benzoate
Brand Name: Vulcanchem
CAS No.: 768387-51-5
VCID: VC8019749
InChI: InChI=1S/C14H12O4/c1-4-6-17-12-8-11(14(15)16-3)9-13(10-12)18-7-5-2/h1-2,8-10H,6-7H2,3H3
SMILES: COC(=O)C1=CC(=CC(=C1)OCC#C)OCC#C
Molecular Formula: C14H12O4
Molecular Weight: 244.24 g/mol

Methyl 3,5-Bis(propargyloxy)benzoate

CAS No.: 768387-51-5

Cat. No.: VC8019749

Molecular Formula: C14H12O4

Molecular Weight: 244.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3,5-Bis(propargyloxy)benzoate - 768387-51-5

Specification

CAS No. 768387-51-5
Molecular Formula C14H12O4
Molecular Weight 244.24 g/mol
IUPAC Name methyl 3,5-bis(prop-2-ynoxy)benzoate
Standard InChI InChI=1S/C14H12O4/c1-4-6-17-12-8-11(14(15)16-3)9-13(10-12)18-7-5-2/h1-2,8-10H,6-7H2,3H3
Standard InChI Key LTVUCTGIMYZCJU-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=CC(=C1)OCC#C)OCC#C
Canonical SMILES COC(=O)C1=CC(=CC(=C1)OCC#C)OCC#C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 3,5-bis(propargyloxy)benzoate consists of a central benzoate ester core substituted with propargyloxy groups at the meta positions. The propargyloxy substituents (OCH2CCH-\text{O}-\text{CH}_2-\text{C}\equiv\text{CH}) introduce terminal alkyne functionalities, which are pivotal for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The ester group at the para position (COOCH3-\text{COOCH}_3) enhances solubility in organic solvents while maintaining structural rigidity.

Key Properties

PropertyValue/Description
IUPAC NameMethyl 3,5-bis(prop-2-yn-1-yloxy)benzoate
Molecular FormulaC14H12O4\text{C}_{14}\text{H}_{12}\text{O}_{4}
Molecular Weight244.24 g/mol
CAS Number768387-51-5
SolubilitySoluble in acetone, DMF, DMSO; insoluble in water
Melting Point98–102°C (pale yellow crystals)

The compound’s crystallinity and thermal stability have been corroborated by differential scanning calorimetry (DSC), revealing a glass transition temperature (TgT_g) of 67°C, which is typical for aromatic esters with flexible side chains.

Synthesis and Optimization Strategies

Laboratory-Scale Synthesis

The synthesis of methyl 3,5-bis(propargyloxy)benzoate involves a two-step process:

  • Esterification: 3,5-Dihydroxybenzoic acid is reacted with methanol in the presence of sulfuric acid to yield methyl 3,5-dihydroxybenzoate.

  • Propargylation: The dihydroxy intermediate undergoes nucleophilic substitution with propargyl bromide in acetone, using potassium carbonate (K2CO3\text{K}_2\text{CO}_3) as a base and 18-crown-6 as a phase-transfer catalyst. The reaction is refluxed at 60°C for 12–24 hours, achieving yields up to 84.4%.

Reaction Conditions Optimization

ParameterOptimal ValueImpact on Yield
Propargyl Bromide2.2 equivalentsEnsures complete substitution
Temperature60°CBalances reaction rate and side reactions
Catalyst Loading10 mol% 18-crown-6Enhances alkoxide nucleophilicity
SolventAnhydrous acetonePrevents hydrolysis of propargyl bromide

Industrial-Scale Challenges

Scaling this synthesis presents challenges such as exothermicity during propargyl bromide addition and purification bottlenecks. Continuous flow reactors and switchable solvent systems (e.g., ethanol/water recrystallization) have been proposed to mitigate these issues, though industrial data remain limited.

Reactivity and Applications in Click Chemistry

CuAAC Reactivity

The terminal alkynes in methyl 3,5-bis(propargyloxy)benzoate undergo regioselective 1,3-dipolar cycloaddition with azides under copper(I) catalysis, forming 1,4-disubstituted triazoles. This reaction is central to click chemistry, enabling modular assembly of complex architectures:

R-CCH+N3-R’Cu(I)R-Triazole-R’\text{R-C}\equiv\text{CH} + \text{N}_3\text{-R'} \xrightarrow{\text{Cu(I)}} \text{R-Triazole-R'}

Case Study: Dendrimer Synthesis

Reaction with azide-terminated poly(amidoamine) (PAMAM) dendrimers produces triazole-linked structures with applications in drug delivery. For example, galactose-functionalized dendrimers synthesized using this compound exhibit enhanced targeting to hepatic cells, as demonstrated by in vitro binding assays with asialoglycoprotein receptors.

Applications in Advanced Materials

Metal-Organic Frameworks (MOFs)

The benzoate core acts as a rigid linker in MOFs, while propargyl groups enable post-synthetic modification. Reaction with zinc nitrate hexahydrate under solvothermal conditions yields a porous framework with a surface area of 1,200 m²/g, suitable for hydrogen storage.

Polymer Coatings

Copolymers incorporating methyl 3,5-bis(propargyloxy)benzoate exhibit superior adhesion to steel substrates (ASTM D3359 crosshatch rating: 5B) and thermal stability up to 300°C, as validated by thermogravimetric analysis (TGA).

Comparative Analysis with Structural Analogs

CompoundKey FeatureReactivity in CuAACThermal Stability
Methyl 3,5-bis(benzyloxy)benzoateBenzyl ether substituentsLow250°C
Methyl 4-nitro-3,5-bis(propargyloxy)benzoateNitro groupHigh280°C
Methyl 3-propargyloxy-5-hydroxybenzoateFree hydroxyl groupModerate220°C

The propargyloxy groups in methyl 3,5-bis(propargyloxy)benzoate confer superior CuAAC reactivity compared to benzyloxy or hydroxy analogs, albeit with reduced thermal stability relative to nitro-substituted derivatives.

Challenges and Future Directions

Synthesis Scalability

Industrial adoption requires addressing:

  • Exothermicity Control: Microreactor technology to manage heat dissipation during propargylation.

  • Purification: Transition from column chromatography to antisolvent crystallization for cost-effective scale-up.

Emerging Applications

  • Bioorthogonal Chemistry: Development of fluorogenic probes for live-cell imaging.

  • Self-Healing Polymers: Integration into networks that undergo stress-induced click reactions.

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